3-Bromo-4-methylpyrazolo[1,5-A]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-methylpyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-3-2-4-11-8(6)7(9)5-10-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOSEILDYRPSKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824298-53-4 | |
| Record name | 3-bromo-4-methylpyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromo 4 Methylpyrazolo 1,5 a Pyridine
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com This process helps in designing a viable synthetic pathway by identifying key bond disconnections and strategic considerations for introducing functional groups. advancechemjournal.com
Identification of Key Disconnections and Precursors
For 3-Bromo-4-methylpyrazolo[1,5-a]pyridine, the primary retrosynthetic disconnections involve breaking the bonds of the fused pyridine (B92270) ring. Two logical approaches can be considered:
Disconnection of the N1-C7 and C5-C6 bonds: This approach, which breaks the pyridine ring, leads to a substituted pyrazole (B372694) precursor. The pyrazole would need to possess a side chain capable of undergoing cyclization to form the six-membered pyridine ring.
Disconnection of the N1-N2 and C3-C3a bonds: This strategy involves cleaving the pyrazole ring and points towards a substituted pyridine precursor. A common method for this type of transformation is the [3+2] cycloaddition of an N-aminopyridinium ylide with an alkyne. nih.govresearchgate.net This approach identifies a 4-methyl-N-aminopyridinium salt and a bromo-substituted two-carbon synthon as key precursors.
These disconnections suggest that the synthesis can be approached by either building the pyridine ring onto a pre-formed pyrazole or constructing the pyrazole ring from a functionalized pyridine derivative.
Strategic Considerations for Bromine and Methyl Group Introduction
The placement of the bromine atom at the C3 position and the methyl group at the C4 position requires careful strategic planning. There are two main strategies for their introduction:
Late-Stage Functionalization: This strategy involves introducing the bromine atom after the pyrazolo[1,5-a]pyridine (B1195680) core has been assembled. Electrophilic bromination of the parent 4-methylpyrazolo[1,5-a]pyridine (B12950476) scaffold could be a viable option. The electron-rich nature of the pyrazole moiety generally directs electrophiles to the C3 position.
Direct Synthesis Approaches
Direct synthesis involves the construction of the target molecule from precursor molecules in a forward-synthetic manner.
Cyclization Reactions for Pyrazolo[1,5-A]pyridine Core Formation
The formation of the pyrazolo[1,5-a]pyridine core is the crucial step in the synthesis. While several methods exist, such as the cycloaddition of N-aminopyridinium ylides, another classical approach to forming fused six-membered rings involves the condensation of an amino-heterocycle with a 1,3-biselectrophilic compound. rsc.orgacs.orgorganic-chemistry.org
The reaction between 5-aminopyrazoles and 1,3-biselectrophilic compounds is a widely employed method for the synthesis of fused pyrazole systems. beilstein-journals.orgnih.gov In this reaction, the 5-aminopyrazole acts as a binucleophile. The exocyclic amino group at the C5 position and the endocyclic nitrogen atom (N1) of the pyrazole ring can both participate in the reaction.
However, it is critical to note that the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents overwhelmingly leads to the formation of the isomeric pyrazolo[1,5-a]pyrimidine (B1678525) ring system. This is due to the inherent reactivity of the N1 and the C5-amino group, which readily attack the two electrophilic centers of the 1,3-dicarbonyl compound to form the six-membered pyrimidine ring containing two additional nitrogen atoms. The formation of the pyrazolo[1,5-a]pyridine ring system via this specific route is not typically observed.
Syntheses that successfully yield the pyrazolo[1,5-a]pyridine core often employ different starting materials, such as N-amino-2-iminopyridines, which react with 1,3-dicarbonyl compounds to form the desired bicyclic structure. acs.orgnih.govresearchgate.net
β-Dicarbonyl compounds are common 1,3-biselectrophiles used in condensation reactions to form six-membered rings. beilstein-journals.org The reaction with a 5-aminopyrazole typically proceeds via an initial nucleophilic attack of the C5-amino group on one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration. The second nucleophilic attack involves the pyrazole ring nitrogen, leading to the formation of the fused ring.
The general mechanism for the prevalent reaction leading to pyrazolo[1,5-a]pyrimidines involves the following steps:
Nucleophilic addition of the exocyclic 5-amino group to one of the carbonyls of the β-dicarbonyl compound.
Formation of an enamine intermediate.
Intramolecular nucleophilic attack by the pyrazole ring nitrogen (N1) onto the second carbonyl group.
Dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine (B1248293) ring system.
Below is a table showing examples of pyrazolo[1,5-a]pyrimidine products formed from the reaction of 5-aminopyrazoles and various β-dicarbonyl compounds, illustrating the typical outcome of this reaction class.
| 5-Aminopyrazole Reactant | β-Dicarbonyl Reactant | Resulting Product Core | Conditions |
|---|---|---|---|
| 5-Amino-3-methylpyrazole | Acetylacetone | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine | Acid or base catalysis, heat |
| 5-Amino-3-phenylpyrazole | Ethyl acetoacetate | 5-Methyl-2-phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine | Reflux in ethanol (B145695) with catalyst |
| 5-Aminopyrazole-4-carbonitrile | Dibenzoylmethane | 5,7-Diphenyl-2-cyanopyrazolo[1,5-a]pyrimidine | Acetic acid, heat |
| 5-Amino-3-(trifluoromethyl)pyrazole | 1,1,1-Trifluoroacetylacetone | 2,7-Bis(trifluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine | Refluxing ethanol |
Condensation of 5-Aminopyrazoles with 1,3-Biselectrophilic Compounds
Utilizing β-Enaminones or Equivalent Systems
The reaction between aminopyrazoles and β-enaminones or their equivalents represents a robust method for constructing fused pyrimidine systems, and similar principles can be applied to pyridine analogs. nih.govnih.gov A common approach involves the cyclocondensation of an N-aminopyridine derivative with a suitable β-enaminone. researchgate.net In this process, the exocyclic amino group of the N-aminopyridine initiates a nucleophilic attack on the β-carbon of the enaminone, followed by an intramolecular cyclization and dehydration sequence to yield the aromatic pyrazolo[1,5-a]pyridine core. The selection of a β-enaminone with a methyl group at the appropriate position is crucial for the synthesis of the 4-methyl substituted target.
Table 1: Synthesis of Pyrazolo[1,5-a]pyridines using Enaminones
| Reactant 1 | Reactant 2 | Key Features | Outcome |
|---|---|---|---|
| N-Aminopyridine | β-Enaminone | Cyclocondensation | Forms the pyrazolo[1,5-a]pyridine core |
| High regioselectivity | Substitution pattern determined by precursors |
[3+2] Cycloaddition Strategies for Pyrazolo[1,5-a]pyridine Assembly
The [3+2] cycloaddition reaction is one of the most powerful and widely utilized methods for the synthesis of the pyrazolo[1,5-a]pyridine ring system. acs.orgnih.gov This strategy involves the reaction of an N-iminopyridinium ylide, a 1,3-dipole, with a suitable dipolarophile, typically an alkene or alkyne. nih.govresearchgate.net The N-iminopyridinium ylide is usually generated in situ from the corresponding N-aminopyridine.
In many instances, the initial [3+2] cycloaddition of an N-aminopyridine with an alkene or alkyne leads to a non-aromatic di- or tetrahydro-pyrazolo[1,5-a]pyridine intermediate. A subsequent oxidation step is required to aromatize the ring system. nih.gov This oxidative approach broadens the scope of applicable dipolarophiles to include α,β-unsaturated carbonyl compounds and other electron-withdrawing olefins. researchgate.netorganic-chemistry.org Various oxidizing agents can be employed to facilitate this aromatization. For instance, Phenyliodine diacetate (PIDA), a hypervalent iodine(III) reagent, has been shown to mediate the regioselective cycloaddition and subsequent oxidation under facile conditions. organic-chemistry.org Similarly, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has been utilized as a mediator that can serve as both a Lewis acid to activate the substrate and an oxidant for the final aromatization step. bohrium.comnih.gov
Table 2: Oxidative [3+2] Cycloaddition Approaches
| 1,3-Dipole Source | Dipolarophile | Mediator/Oxidant | Key Features |
|---|---|---|---|
| N-Aminopyridines | α,β-Unsaturated Carbonyls | PIDA | Mild conditions, high regioselectivity. organic-chemistry.org |
| N-Aminopyridines | Electron-withdrawing Olefins | TEMPO | Dual role as Lewis acid and oxidant. bohrium.comnih.gov |
Driven by the principles of green chemistry, significant effort has been directed towards developing metal-free synthetic protocols. For the synthesis of pyrazolo[1,5-a]pyridines, several metal-free [3+2] cycloaddition strategies have been successfully established. researchgate.netrsc.org These methods often proceed under mild conditions, such as at room temperature, and avoid the cost and toxicity associated with metal catalysts. organic-chemistry.org For example, the reaction can be carried out by heating a mixture of an N-aminopyridine derivative and an acetylene (B1199291) derivative in a suitable solvent like acetonitrile, leading to the desired product in excellent yields without the need for any catalyst. nih.gov Another notable metal-free approach involves the reaction of N-aminopyridines with β-nitrostyrenes, which proceeds through a [3+2] cycloaddition followed by in situ denitration and oxidation to yield the aromatic product. rsc.org
Regioselective Bromination at C3 Position of 4-Methylpyrazolo[1,5-a]pyridine Precursors
Once the 4-methylpyrazolo[1,5-a]pyridine core is synthesized, the final step is the introduction of a bromine atom. The electronic properties of the pyrazolo[1,5-a]pyridine ring system dictate that the C3 position is highly susceptible to electrophilic attack. Therefore, regioselective bromination at this position can be achieved with high efficiency using appropriate electrophilic brominating agents.
Electrophilic Aromatic Substitution with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the electrophilic bromination of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the attack of the electron-rich C3 position of the pyrazolo[1,5-a]pyridine ring on the electrophilic bromine of NBS. This classic electrophilic aromatic substitution pathway is a reliable method for installing the bromine atom with high regioselectivity. researchgate.net The reaction is typically carried out in a suitable organic solvent, and for electron-rich substrates like pyrazolo[1,5-a]pyridines, it often proceeds under mild conditions. wikipedia.org
Table 3: Bromination using N-Bromosuccinimide (NBS) | Substrate | Reagent | Reaction Type | Key Features | | :--- | :--- | :--- | :--- | | 4-Methylpyrazolo[1,5-a]pyridine | N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | High regioselectivity for C3 position. researchgate.net | | | | Mild reaction conditions. | | | | Common and reliable method. wikipedia.orgorganic-chemistry.org |
Hypervalent Iodine(III)-Mediated Bromination Approaches
Hypervalent iodine(III) reagents have emerged as powerful tools in modern organic synthesis, offering mild and environmentally benign alternatives to traditional methods. researchgate.net For the bromination of heterocyclic compounds, a hypervalent iodine(III) reagent like Phenyliodonium diacetate (PIDA) can be used in conjunction with a simple bromide salt, such as potassium bromide. nih.gov This system generates a highly electrophilic bromine species in situ. The proposed mechanism suggests that the hypervalent iodine reagent activates the bromide salt, forming a potent electrophilic "I-Br" species, which is then attacked by the electron-rich C3 position of the pyrazolo[1,5-a]pyrimidine ring. This methodology is noted for its excellent regioselectivity and efficiency under ambient and often aqueous conditions, aligning with green chemistry principles. nih.gov
Electrooxidative C-H Halogenation Methods
Direct C-H functionalization is a powerful tool in modern organic synthesis for its atom economy and efficiency. While specific literature on the electrooxidative C-H bromination of 4-methylpyrazolo[1,5-a]pyridine is not extensively detailed, the principles can be inferred from related chemical oxidative halogenations on analogous heterocyclic systems, which demonstrate the high regioselectivity at the C3 position. The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine cores are electron-rich, particularly at the C3 position of the pyrazole moiety, making this site susceptible to electrophilic attack.
Chemical oxidative methods that achieve this transformation often utilize a simple halide salt (e.g., NaBr, KBr) in the presence of an oxidant. These reactions proceed under mild conditions and provide the C3-halogenated product with high selectivity. For instance, a one-pot methodology for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives involves the reaction of aminopyrazoles and enaminones with sodium halides in the presence of potassium persulfate (K₂S₂O₈) as the oxidant. This approach combines the cyclization to form the core and the subsequent oxidative halogenation in a single step.
Another efficient method for the direct C3 halogenation of pyrazolo[1,5-a]pyrimidines employs potassium halide salts with a hypervalent iodine(III) reagent, such as Phenyliodine diacetate (PIDA), in an aqueous medium at room temperature. This protocol is noted for its environmental friendliness and excellent yields. These chemical oxidation strategies highlight the inherent reactivity of the C3 position, which would be the target for an analogous electrooxidative approach where an anode replaces the chemical oxidant to generate the electrophilic halogen species.
The electrochemical C-H chalcogenation of pyrazolo[1,5-a]pyrimidines at the C3 position has been successfully demonstrated, further supporting the feasibility of electrochemical functionalization at this site. This suggests that a similar electrooxidative C-H bromination of 4-methylpyrazolo[1,5-a]pyridine would likely proceed with high regioselectivity at the C3 position.
Table 1: Analogous Oxidative C-H Halogenation of Pyrazolo[1,5-a]pyrimidine Scaffolds
Introduction of the Methyl Group at C4
The incorporation of the methyl group at the C4 position of the pyrazolo[1,5-a]pyridine core can be achieved either by building the ring system from a methylated precursor or by functionalizing the pre-formed heterocycle.
Theoretical and Computational Studies of 3 Bromo 4 Methylpyrazolo 1,5 a Pyridine
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. nih.govderpharmachemica.com For the pyrazolo[1,5-a]pyridine (B1195680) scaffold, DFT methods like B3LYP are commonly employed to determine optimized geometries, vibrational frequencies, and electronic characteristics. niscpr.res.inresearchgate.net These calculations provide a foundational understanding of the molecule's behavior at an atomic level.
The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as these frontier orbitals dictate the molecule's ability to donate and accept electrons. derpharmachemica.comresearchgate.net The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.comnih.gov
For related brominated pyridine (B92270) molecules, DFT calculations have shown that the HOMO is often localized over the pyridine ring and substituent atoms, while the LUMO is distributed over the ring system, indicating that a HOMO→LUMO transition involves an intramolecular charge transfer. researchgate.netmdpi.com In the case of 3-Bromo-4-methylpyrazolo[1,5-a]pyridine, the electron-donating methyl group and the electron-withdrawing bromine atom would significantly influence the charge distribution and the energies of the frontier orbitals. The nitrogen atoms in the fused ring system also play a critical role in defining the regions of high electron density.
Table 1: Representative Frontier Molecular Orbital Energies (eV) for a Related Pyridine Derivative Data is illustrative and based on calculations for 3-bromo-2-hydroxypyridine. mdpi.com
| Orbital | Energy (eV) |
| HOMO | -6.785 |
| LUMO | -0.682 |
| Energy Gap (ΔE) | 6.103 |
This interactive table showcases typical energy values obtained from DFT calculations on a similar molecular scaffold. mdpi.com
Charge distribution analysis, often performed using methods like Mulliken population analysis, helps identify the electrophilic and nucleophilic sites within the molecule. The nitrogen atoms are typically regions of negative charge, making them susceptible to electrophilic attack, while the bromine atom's electronegativity creates a partial positive charge on the adjacent carbon, influencing its reactivity. researchgate.net
The distribution of frontier molecular orbitals (HOMO and LUMO) is a powerful predictor of a molecule's reactivity. The LUMO indicates the likely sites for nucleophilic attack, while the HOMO points to the regions most susceptible to electrophilic attack. researchgate.net For the pyrazolo[1,5-a]pyridine core, the distribution of these orbitals is influenced by the fused ring system and the positions of the nitrogen atoms. The presence of the bromine atom at the 3-position and the methyl group at the 4-position further refines this reactivity map. Computational analysis can predict that nucleophilic substitution might be favorable at the carbon atom bearing the bromine, a common reaction for halogenated heterocycles. Conversely, electrophilic attack would likely target the electron-rich regions of the pyridine or pyrazole (B372694) rings, guided by the orbital densities.
While the fused ring system of this compound is largely planar and rigid, computational studies can explore minor conformational variations, such as the rotation of the methyl group. nih.gov More significantly for related azole-containing heterocycles, is the study of tautomerism. For instance, in compounds like 1H-pyrazolo[3,4-d]pyrimidines, computational methods are used to determine the relative stability of different tautomeric forms, which can have distinct chemical and biological properties. mdpi.com Although this compound itself does not have mobile protons that would lead to common tautomeric forms, computational analysis is essential for confirming the most stable isomer in substituted analogues where tautomerism is possible. mdpi.com
Applications of 3 Bromo 4 Methylpyrazolo 1,5 a Pyridine in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Systems
The rigid, planar framework of the pyrazolo[1,5-a]pyridine (B1195680) scaffold is a desirable feature in the design of novel bioactive molecules and functional materials. 3-Bromo-4-methylpyrazolo[1,5-a]pyridine provides a reliable entry point for the elaboration of this core structure into more intricate polycyclic and fused-ring systems.
Synthesis of Polycyclic Pyrazolo[1,5-a]pyridine Derivatives
The synthesis of complex polycyclic systems often relies on the stepwise construction of fused rings. This compound is an excellent substrate for such strategies. The bromine atom can be readily displaced or used in coupling reactions to annulate additional rings onto the pyrazolo[1,5-a]pyridine core. For instance, intramolecular cyclization reactions of derivatives synthesized from this bromo-compound can lead to the formation of extended, multi-ring heterocyclic structures.
Furthermore, the pyrazolo[1,5-a]pyrimidine (B1248293) ring system, which can be derived from pyrazolo[1,5-a]pyridine precursors, is a privileged scaffold in medicinal chemistry. Synthetic strategies often involve the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. nih.govd-nb.info The ability to functionalize the resulting pyrazolo[1,5-a]pyrimidine core, for example at the 3-position, is crucial for developing structure-activity relationships (SAR). Starting with a pre-functionalized building block like 3-bromo-4-methyl-5-aminopyrazole would directly lead to 3-bromo-substituted pyrazolo[1,5-a]pyrimidines, which can then be further diversified. For example, Suzuki or Buchwald-Hartwig coupling reactions can be employed to introduce aryl, heteroaryl, or amino groups at the 3-position, generating a library of complex derivatives. nih.gov
Bridged Systems and Fused Ring Architectures
The creation of bridged and complex fused-ring architectures is a significant challenge in organic synthesis. These three-dimensional structures are of great interest due to their unique conformational constraints and potential for novel biological activities. Methodologies such as selective [4+2] cycloaddition reactions have been developed to access structurally complex fused and bridged systems. nih.gov While not directly demonstrated on this compound itself, the pyrazolo[1,5-a]pyridine core can participate as a diene in Diels-Alder reactions, leading to bridged isoquinolone derivatives. nih.gov The presence of the bromo and methyl substituents on the diene would influence the reactivity and selectivity of the cycloaddition, offering a pathway to highly functionalized and complex 3D scaffolds.
Precursor for Advanced Materials (e.g., Fluorescent Dyes)
The pyrazolo[1,5-a]pyrimidine scaffold, accessible from pyrazole (B372694) precursors, has emerged as a promising core for fluorescent materials due to its rigid, planar structure and tunable electronic properties. nih.govresearchgate.net this compound can be considered a key precursor in the synthesis of such materials, where the bromo group allows for late-stage functionalization to fine-tune their photophysical characteristics.
Design and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Fluorophores
Pyrazolo[1,5-a]pyrimidines (PPs) are recognized as an attractive class of fluorophores due to their straightforward synthesis, small size, and high fluorescence quantum yields in various solvents. nih.govrsc.org The synthesis typically involves the cyclocondensation reaction of a 5-aminopyrazole with a β-dicarbonyl compound. nih.gov By using an appropriately substituted aminopyrazole, one can introduce the desired methyl group, and subsequent halogenation can install the bromo group at the 3-position. nih.govchemicalbook.com
This 3-bromo-substituted pyrazolo[1,5-a]pyrimidine then becomes a platform for creating a diverse range of fluorophores. The bromine atom can be substituted with various aryl, heteroaryl, or alkynyl groups through palladium-catalyzed cross-coupling reactions. This modular approach allows for the systematic modification of the fluorophore's structure to achieve desired optical properties. nih.gov
Tuning Photophysical Properties through Functionalization
The photophysical properties of pyrazolo[1,5-a]pyrimidine-based fluorophores, such as absorption/emission wavelengths, quantum yield, and Stokes shift, are highly dependent on the nature and position of the substituents on the heterocyclic core. nih.govresearchgate.net The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule, thereby tuning its fluorescence. nih.govrsc.org
The 3-bromo-substituted scaffold is ideal for this purpose. The bromine can be replaced with various functional groups to modulate the electronic properties of the fluorophore. For example, coupling with an electron-rich aromatic boronic acid (Suzuki coupling) would introduce an EDG, potentially leading to a red-shift in the emission spectrum and an increase in quantum yield. Conversely, introducing an EWG could lead to different photophysical behaviors. This ability to fine-tune the properties through post-synthesis functionalization is critical for designing fluorophores for specific applications, such as sensors or imaging agents. nih.govresearchgate.net
Table 1: Photophysical Properties of Functionalized Pyrazolo[1,5-a]pyrimidine Fluorophores This table is a representative example based on published data for this class of compounds and illustrates the effect of substitution on photophysical properties.
| Compound | Substituent at Position 7 | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|---|---|---|
| PP-1 | Phenyl (Ph) | 352 | 430 | 0.25 | 15,300 |
| PP-2 | 4-Methoxyphenyl (4-MeOPh) | 365 | 455 | 0.97 | 20,593 |
| PP-3 | 4-Pyridyl (4-Py) | 338 | 521 | 0.01 | 3,320 |
| PP-4 | 2,4-Dichlorophenyl (2,4-Cl₂Ph) | 348 | 425 | 0.18 | 12,800 |
Data adapted from studies on 7-aryl-pyrazolo[1,5-a]pyrimidines. nih.govrsc.org
Role in Catalyst Development or Ligand Design
Nitrogen-containing heterocyclic compounds are widely used as ligands in coordination chemistry and catalysis due to the ability of the nitrogen lone pairs to coordinate with metal centers. The pyrazolo[1,5-a]pyridine framework, with its two nitrogen atoms in a defined spatial arrangement, presents an interesting scaffold for the design of novel ligands.
The substituents on the ligand framework play a crucial role in tuning the electronic and steric properties of the resulting metal complex, which in turn influences its catalytic activity and selectivity. This compound offers a platform for creating a variety of ligands. The methyl group provides a certain steric profile and has a mild electron-donating effect. The bromo group can be used as a handle to introduce other functionalities, such as phosphine groups, which are excellent coordinating agents for many transition metals used in catalysis. Alternatively, the bromine itself could be involved in oxidative addition steps in a catalytic cycle or be replaced by a catalytically active metal center through cross-coupling reactions. While specific applications of this compound in catalysis are not extensively documented, the synthetic versatility of the bromo-substituent makes it a promising starting point for the development of new ligand systems for various catalytic transformations. mdpi.com
Pyrazolo[1,5-A]pyridine Derivatives as Ligands in Metal-Catalyzed Reactions
The pyrazolo[1,5-a]pyridine scaffold, a fused N-heterocyclic system, is recognized for its versatile applications in medicinal chemistry and materials science. nih.govencyclopedia.pub Beyond these roles, its derivatives have emerged as a significant class of ligands in coordination chemistry and metal-catalyzed reactions. The unique electronic properties and rigid, planar structure of the pyrazolo[1,5-a]pyridine core make it an excellent platform for designing sophisticated ligands. Compounds such as this compound serve as crucial building blocks for synthesizing these advanced ligands, where the bromine atom provides a reactive handle for introducing coordinating moieties through various cross-coupling reactions.
The utility of (1H-Pyrazolyl)pyridines as ligands is well-established, often being compared to the ubiquitous 2,2'-bipyridine ligands. researchgate.net The pyrazolo[1,5-a]pyridine framework offers distinct advantages, including ease of synthesis and the ability to tune steric and electronic properties through substitution. researchgate.net The nitrogen atoms in both the pyrazole and pyridine (B92270) rings can act as donor sites, allowing these molecules to function as bidentate or even tridentate ligands, coordinating with a wide range of transition metals. mdpi.com
The strategic functionalization of the pyrazolo[1,5-a]pyridine core is key to its application in catalysis. For instance, the introduction of phosphine groups can create highly effective ligands for palladium-catalyzed cross-coupling reactions. Although research on the closely related imidazo[1,5-a]pyridine scaffold is more documented in this specific context, the principles are directly transferable. The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands has been shown to produce catalysts with high efficacy in challenging Suzuki–Miyaura cross-coupling reactions, particularly for creating sterically hindered biaryl and hetero-biaryl compounds. nih.govrsc.org This highlights a common strategy: using a halogenated precursor to introduce a phosphine group via a palladium-catalyzed phosphination reaction. nih.gov
The coordination chemistry of pyrazolo[1,5-a]pyridine and its isomers with various metals has been explored to create complexes with tailored properties. For example, 2,6-bis(1H-pyrazol-3-yl)pyridine derivatives have been synthesized and used as coplanar tridentate ligands, forming stable complexes with transition metals like zinc and copper. mdpi.com Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been successfully employed as bidentate ligands to synthesize neutral rhenium(I) tricarbonyl complexes of the type [ReCl(CO)3L]. semanticscholar.org These studies demonstrate the capacity of the pyrazole-pyridine based framework to coordinate with metal centers, a fundamental requirement for a ligand in a catalytic cycle.
The performance of these ligand systems is evident in their application to specific organic transformations. The data below, drawn from studies on related phosphino-imidazo[1,5-a]pyridine ligands in Suzuki-Miyaura reactions, illustrates the potential of such scaffolds in catalysis.
| Aryl Halide | Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| 4-Chlorobenzonitrile | 2-Methoxybenzeneboronic acid | 4-Cyano-2'-methoxybiphenyl | 92 |
| 2-Bromoaniline | 2-Methoxybenzeneboronic acid | 2'-Methoxybiphenyl-2-amine | 88 |
| 1-Bromo-2,3-dimethoxybenzene | 2,3-Dimethoxybenzeneboronic acid | 2,2',3,3'-Tetramethoxy-1,1'-biphenyl | 85 |
| 2-Bromopyridine | Furan-2-boronic acid | 2-(Furan-2-yl)pyridine | 94 |
| 2-Bromopyridine | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)pyridine | 96 |
The development of pyrazolo[1,5-a]pyridine-based ligands is an active area of research, driven by the need for novel catalysts with enhanced activity, selectivity, and stability. The ability to systematically modify the ligand backbone allows for the fine-tuning of the catalyst's performance to suit specific synthetic challenges. The foundation provided by precursors like this compound is essential for the continued exploration and application of this promising class of ligands in advanced organic synthesis.
Green Chemistry Principles in the Synthesis and Reactions of 3 Bromo 4 Methylpyrazolo 1,5 a Pyridine
Solvent-Free or Aqueous Medium Reactions
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to environmental pollution. Green chemistry encourages the use of safer alternatives, such as water, or eliminating the solvent altogether.
Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Research on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has demonstrated the viability of aqueous systems. For instance, the synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives has been achieved with high efficiency using a combination of sodium iodide (NaI) and K₂S₂O₈ in water, resulting in nearly quantitative yields. nih.gov Another green approach involves using polyethylene (B3416737) glycol-400 (PEG-400), a biodegradable and non-toxic solvent, for the synthesis of thienyl pyrazolo[1,5-a]pyrimidines. nih.gov These examples highlight the potential for developing aqueous synthetic routes for 3-Bromo-4-methylpyrazolo[1,5-a]pyridine.
Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and can lead to shorter reaction times and simpler work-up procedures. A microwave-assisted, solvent-free approach has been successfully developed for the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. researchgate.net This method involves the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles, demonstrating high atom economy and high yields without the need for chromatographic purification. researchgate.net Similarly, new fused pyrazolo[1,5-a]pyrimidines have been synthesized in good yields by reacting 5-amino-1H-pyrazoles with β-triketones under solvent-free conditions. researchgate.net
| Compound Class | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7-amines | 3-Oxo-2-(2-arylhydrazinylidene)butanenitriles and 5-Amino-1H-pyrazoles | Solvent-free, Microwave | High | researchgate.net |
| Fused Pyrazolo[1,5-a]pyrimidines | 5-Amino-1H-pyrazoles and β-Triketones | Solvent-free | Good | researchgate.net |
| 3-Iodo-pyrazolo[1,5-a]pyrimidines | Pyrazolo[1,5-a]pyrimidines | NaI, K₂S₂O₈, Water | ~Quantitative | nih.gov |
Catalyst-Free or Environmentally Benign Catalysis
The use of catalysts is fundamental to modern chemistry, but many traditional catalysts are based on toxic or precious metals. Green chemistry promotes the use of catalyst-free systems or environmentally benign catalysts that are non-toxic, recyclable, and efficient.
Catalyst-Free Synthesis: Several catalyst-free methods for synthesizing the pyrazolo[1,5-a]pyridine (B1195680) core have been developed. One notable approach is the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes. organic-chemistry.org Another efficient, catalyst-free method involves the cross-dehydrogenative coupling of β-ketoesters and β-diketones with N-amino-2-iminopyridines, promoted by acetic acid and molecular oxygen. nih.gov This process features high atom economy and avoids the need for metal catalysts. nih.gov Furthermore, a sonochemical strategy allows for the [3+2] cycloaddition of alkynes and alkenes to 2-imino-1H-pyridin-1-amines under catalyst-free conditions, yielding polysubstituted pyrazolo[1,5-a]pyridines. nih.govacs.orgnih.govacs.org
| Reaction Type | Catalyst/Promoter | Compound Class | Key Advantages | Reference |
|---|---|---|---|---|
| Cross-dehydrogenative Coupling | Acetic Acid / O₂ (Catalyst-Free) | Pyrazolo[1,5-a]pyridines | High atom economy, avoids metal catalysts | nih.gov |
| [3+2] Cycloaddition | None (Catalyst-Free) | Pyrazolo[1,5-a]pyridines | Efficient, high regioselectivity | nih.govacs.org |
| Cyclocondensation | KHSO₄ | Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Benign catalyst, aqueous medium | nih.govbme.hu |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) is a key green chemistry technology that can dramatically reduce reaction times, increase product yields, and improve energy efficiency compared to conventional heating methods. nih.gov This technique has been extensively applied to the synthesis of pyrazolo[1,5-a]pyridine-related structures.
For instance, the synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through microwave-assisted three-component reactions of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds, with reactions completing in minutes rather than hours. nih.gov Palladium-catalyzed reactions for synthesizing a wide range of pyrazole-fused heterocycles, including pyrazolo[1,5-a]pyrimidines, have been efficiently conducted under microwave irradiation in solvent-free conditions. rsc.orgresearchgate.net This combination of microwave heating and solvent-free chemistry represents a significant step towards a more sustainable synthetic protocol. rsc.org The regioselective synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines has also been accomplished using a microwave-assisted, solvent-free approach, highlighting the versatility of this technology. nih.gov These successful applications suggest that microwave-assisted methods could be highly effective for the synthesis and subsequent functionalization of this compound.
Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Syntheses with high atom economy are inherently less wasteful.
Strategies that exemplify high atom economy include cycloaddition and multicomponent reactions, which are common in the synthesis of pyrazolo[1,5-a]pyridine scaffolds. The catalyst-free [3+2] cycloaddition reaction to form pyrazolo[1,5-a]pyridines is an excellent example of an atom-economical process, as all atoms from the reactants are incorporated into the final product. nih.gov Similarly, the cross-dehydrogenative coupling reaction promoted by acetic acid and oxygen is designed for high atom economy, producing only water as a byproduct. nih.gov
Solvent-free reactions also contribute to waste minimization by eliminating the need for solvent purchase, purification, and disposal. A microwave-assisted, solvent-free synthesis of pyrazolo[1,5-a]pyrimidin-7-amines was noted for its high atom economy and for producing clean products that did not require chromatographic purification, further reducing waste. researchgate.net These principles are directly applicable to designing efficient and low-waste synthetic routes for this compound.
Sonochemical Synthetic Approaches
Sonochemistry, the application of ultrasound to chemical reactions, is another energy-efficient technique that aligns with green chemistry principles. Ultrasonic irradiation can enhance reaction rates, improve yields, and enable reactions to occur under milder conditions.
A highly efficient, one-pot sonochemical synthetic strategy has been developed for producing polysubstituted pyrazolo[1,5-a]pyridines. nih.govacs.orgnih.govacs.org This method involves a catalyst-free [3+2] cycloaddition reaction that proceeds in just 20 minutes under sonication at 85°C, compared to 3 hours under conventional reflux. nih.govacs.org The yields are consistently very good to excellent, demonstrating the efficiency of this approach. nih.govnih.gov
In another study, pyrazolo[1,5-a]pyrimidines were synthesized in 5 minutes with yields ranging from 61-98% via an ultrasound-assisted cyclocondensation reaction. researchgate.net A green synthetic route for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives was also developed using ultrasound irradiation in an aqueous ethanol (B145695) medium with KHSO₄ as a benign catalyst. bme.hu These examples show that sonochemistry is a powerful tool for the rapid and efficient synthesis of the pyrazolo[1,5-a]pyridine core and its analogs, offering a promising green pathway for the production of this compound. bme.hu
| Method | Reaction Time | Temperature | Conditions | Yield |
|---|---|---|---|---|
| Conventional Heating (Reflux) | 3 hours | ~82°C (Acetonitrile) | Standard reflux | Lower |
| Sonochemical (Ultrasound) | 20 minutes | 85°C | Ultrasonic irradiation | Higher (up to 96%) |
Despite a comprehensive search for the chemical compound This compound , with the identified CAS Number 1824298-53-4 , there is a significant lack of detailed scientific information available in publicly accessible literature and databases. While the compound is listed by some chemical suppliers, indicating its synthesis is possible, the specific details regarding its synthesis, physical and chemical properties, reactivity, and applications are not sufficiently documented to fulfill the requirements of the requested article outline.
Searches for synthetic procedures, spectroscopic data (NMR, IR, Mass Spectrometry), and specific research applications for this compound did not yield any dedicated scientific publications or patents. The available information is limited to basic identifiers such as the IUPAC name and InChI key.
General information on the pyrazolo[1,5-a]pyridine scaffold and its derivatives is abundant. The literature describes various synthetic methodologies for this class of compounds and highlights their potential in medicinal chemistry and materials science. However, this general information cannot be directly and accurately applied to the specific isomer requested without experimental validation.
Due to the absence of specific research findings and data for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided, detailed outline. The creation of data tables, detailed research findings, and discussions on specific reaction pathways and future research directions would amount to speculation, which falls outside the scope of a factual scientific article.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Bromo-4-methylpyrazolo[1,5-A]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling or cyclization reactions. For example, brominated intermediates can be generated via direct alkynylation of N-iminopyridinium ylides using alkenyl bromides/iodides, followed by silver-mediated cyclization (yields up to 90%) . Reaction parameters such as catalyst loading (e.g., Pd(OAc)₂ at 5 mol%), solvent (DMF or THF), and temperature (80–120°C) critically impact regioselectivity and purity. Lower yields (<50%) in early steps often result from incomplete elimination of byproducts, necessitating recrystallization or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Key techniques include:
- 13C NMR : To confirm substitution patterns (e.g., δ = 142.1 ppm for brominated carbons) .
- Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion identification (e.g., [M+H]+ at m/z 359) .
- IR Spectroscopy : Detection of functional groups like C=O (1680–1725 cm⁻¹) and NH (3346 cm⁻¹) .
- Elemental Analysis : Validation of empirical formulas (e.g., C, H, N within 0.2% of theoretical values) .
Advanced Research Questions
Q. How can regioselective functionalization at position 7 of pyrazolo[1,5-A]pyridine be achieved for bioactive derivative synthesis?
- Methodological Answer : Position 7 functionalization often employs copper(I)-catalyzed Ullmann-type coupling or oxidative cyclization. For example, silylformamidine reagents enable aminal formation at position 7 under mild conditions (room temperature, 20 h, 90% yield) . Alternatively, PIFA (PhI(OCOCF₃)₂) or I₂/KI systems promote oxidative cyclization of N-(2-pyridyl)amidines, introducing bromo or methyl groups . Mechanistic studies suggest that steric hindrance from the 4-methyl group directs reactivity toward position 7 .
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 50% vs. 90%) often stem from:
- Catalyst Purity : Pd catalysts with residual ligands (e.g., PPh₃) may inhibit reactivity. Use of freshly prepared Pd(0) nanoparticles improves consistency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may decompose brominated products at high temperatures. Comparative studies in THF vs. DMF are recommended .
- Workup Protocols : Incomplete removal of silylformamidine byproducts (via vacuum distillation) can artificially inflate yields; rigorous NMR monitoring is advised .
Q. How can computational modeling guide the design of this compound derivatives as PARG inhibitors?
- Methodological Answer :
- Docking Studies : Use tools like Discovery Studio or AutoDock to simulate interactions with PARG’s catalytic domain (PDB: 5WR2). Focus on hydrogen bonding with Arg125 and hydrophobic contacts with the 4-methyl group .
- SAR Analysis : Replace the bromo group with electron-withdrawing substituents (e.g., CN, CF₃) to enhance binding affinity. Validate via in vitro assays (IC₅₀ < 100 nM) .
- ADMET Prediction : Tools like SwissADME predict metabolic stability; prioritize derivatives with low CYP3A4 inhibition and high oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
